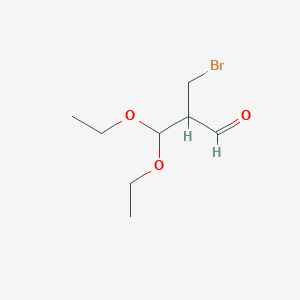

2-(Bromomethyl)-3,3-diethoxypropanal

Descripción

Propiedades

IUPAC Name |

2-(bromomethyl)-3,3-diethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO3/c1-3-11-8(12-4-2)7(5-9)6-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCXVXRCRRNZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CBr)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743349 | |

| Record name | 2-(Bromomethyl)-3,3-diethoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59067-07-1 | |

| Record name | 2-(Bromomethyl)-3,3-diethoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,3-diethoxypropanal typically involves the bromination of 3,3-diethoxypropanal. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-3,3-diethoxypropanal undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

Oxidation: Formation of 2-(Bromomethyl)-3,3-diethoxypropanoic acid.

Reduction: Formation of 2-(Bromomethyl)-3,3-diethoxypropanol.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-3,3-diethoxypropanal has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

Material Science:

Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme mechanisms and protein interactions.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-3,3-diethoxypropanal depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation and reduction reactions, the aldehyde group undergoes redox transformations, leading to the formation of carboxylic acids or alcohols, respectively.

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-3,3-diethoxypropanal: Similar structure but with a chloromethyl group instead of a bromomethyl group.

3,3-Diethoxypropanal: Lacks the halogenated methyl group, making it less reactive in nucleophilic substitution reactions.

2-(Bromomethyl)-3,3-dimethoxypropanal: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

2-(Bromomethyl)-3,3-diethoxypropanal is unique due to the presence of both the bromomethyl and diethoxy groups, which confer distinct reactivity and versatility in organic synthesis. The bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions, while the diethoxy groups provide stability and solubility in organic solvents.

Actividad Biológica

2-(Bromomethyl)-3,3-diethoxypropanal is a chemical compound with the potential for various biological activities. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including data tables and research findings.

- Molecular Formula : C8H15BrO3

- Molecular Weight : 239.11 g/mol

- CAS Number : 59067-07-1

The biological activity of this compound may involve interactions with various cellular targets, including enzymes and receptors. The bromomethyl group can serve as an electrophile, facilitating nucleophilic attacks by biological macromolecules such as proteins and nucleic acids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assay : In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), this compound demonstrated IC50 values ranging from 20 to 30 µM across various cancer cell lines, indicating its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives. These studies highlight the importance of structural modifications to enhance biological activity and selectivity. For instance:

- Modifications to the ethoxy groups have been shown to influence the compound's solubility and bioavailability.

- Investigations into the structure-activity relationship (SAR) have provided insights into optimizing the compound for specific biological targets.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-(Bromomethyl)-3,3-diethoxypropanal, and what are the critical reaction parameters?

- Methodology : The compound is typically synthesized via bromination of a diethoxypropanal precursor under controlled conditions. Key parameters include temperature (e.g., 0–25°C for selective bromination), solvent choice (polar aprotic solvents like DMF or THF), and stoichiometric control of brominating agents (e.g., NBS or Br₂) to avoid over-bromination . Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify the bromomethyl group (δ ~4.2–4.5 ppm for CH₂Br) and diethoxy acetal protons (δ ~1.2–1.4 ppm for CH₃ and ~3.5–4.0 ppm for OCH₂).

- IR : Peaks at ~1100 cm⁻¹ (C-O ether) and ~550–650 cm⁻¹ (C-Br stretch).

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does solvent polarity influence the stability of this compound during reactions?

- Methodology : Polar solvents (e.g., DMF, THF) stabilize the aldehyde group via hydrogen bonding, reducing undesired aldol condensation. Non-polar solvents may accelerate degradation; stability tests using HPLC or TLC under varying solvent conditions are recommended .

Advanced Research Questions

Q. How do different catalytic systems (e.g., Pd vs. Cu) affect the yield and selectivity of this compound in cross-coupling reactions?

- Methodology : Palladium catalysts (e.g., Pd(OAc)₂) often provide higher yields (>80%) in Suzuki-Miyaura couplings due to superior oxidative addition efficiency. Copper systems (e.g., CuI) may favor Ullmann-type couplings but require higher temperatures. Comparative studies using GC-MS or LC-MS to track byproducts are critical .

Q. What computational methods (e.g., DFT) reveal the electronic effects of the bromomethyl group on the reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the bromomethyl group, predicting enhanced electrophilicity at the aldehyde carbon. Frontier molecular orbital (FMO) analysis guides nucleophilic attack predictions .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodology : Challenges include exothermic bromination (risk of runaway reactions) and purification bottlenecks. Solutions:

- Use flow chemistry for controlled bromine addition.

- Optimize crystallization conditions (e.g., solvent anti-solvent pairs) for high-purity bulk material .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound across different studies?

- Methodology : Systematic reproducibility studies should control variables like moisture levels (use of molecular sieves), catalyst lot variability, and oxygen exclusion (Schlenk techniques). Meta-analysis of literature data with statistical tools (e.g., ANOVA) identifies outlier conditions .

Q. What handling protocols are recommended to ensure safety and stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.